2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
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Biological Activity
2-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention due to its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities. The structural characteristics of this compound, including the pyridazine and thiophene moieties, suggest possible interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 296.36 g/mol. The presence of the ethoxy group and the thiophene ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and pyridazine rings have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Research has highlighted the cytotoxic effects of related compounds against various cancer cell lines, suggesting potential therapeutic applications in oncology.
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as DNA repair and cell proliferation.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression.
- Oxidative Stress Modulation : Some studies suggest that these compounds can affect oxidative stress levels in cells, potentially leading to apoptosis in cancer cells.
Anticancer Activity
A study evaluating the cytotoxic effects of related pyridazine derivatives found that certain analogs exhibited significant activity against glioblastoma multiforme and breast adenocarcinoma cell lines. These compounds demonstrated IC50 values in the nanomolar range, indicating potent antitumor properties. Morphological assessments revealed apoptosis characteristics, such as chromatin condensation and cell shrinkage .
Antimicrobial Properties
Research on thiophene-containing compounds has shown promising results against a variety of bacterial strains. For instance, a derivative exhibited minimal inhibitory concentrations (MICs) below 50 µg/mL against multiple pathogens, highlighting its potential as an antimicrobial agent .
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | IC50 (µM) | Targeted Cell Lines |
---|---|---|---|
Compound A | Anticancer | 0.004 | Glioblastoma |
Compound B | Antimicrobial | <0.05 | Various bacterial strains |
Compound C | Anti-inflammatory | 0.5 | Macrophage cell lines |
Properties
IUPAC Name |
2-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-20-10-13(18)15-7-8-17-14(19)6-5-11(16-17)12-4-3-9-21-12/h3-6,9H,2,7-8,10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDRUPRWPSLLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.